molecular formula C8H20NO2P B14504465 Ethyl N,N,P-triethylphosphonamidate CAS No. 63842-89-7

Ethyl N,N,P-triethylphosphonamidate

Cat. No.: B14504465
CAS No.: 63842-89-7
M. Wt: 193.22 g/mol
InChI Key: SVTVZWSEIURGHA-UHFFFAOYSA-N
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Description

Ethyl N,N-diethyl-P-methylphosphonamidate (CAS RN 2404-81-1) is a phosphonamidate derivative characterized by the molecular formula C₇H₁₈NO₂P and a molecular weight of 179.20 g/mol . Its IUPAC name reflects its structure: an ethyl ester group bonded to phosphorus, two ethyl groups on the nitrogen atoms, and a methyl group directly attached to the phosphorus center. This compound is part of a broader class of organophosphorus compounds, which are notable for their applications in agrochemicals, pharmaceuticals, and polymer synthesis.

Properties

CAS No.

63842-89-7

Molecular Formula

C8H20NO2P

Molecular Weight

193.22 g/mol

IUPAC Name

N-[ethoxy(ethyl)phosphoryl]-N-ethylethanamine

InChI

InChI=1S/C8H20NO2P/c1-5-9(6-2)12(10,8-4)11-7-3/h5-8H2,1-4H3

InChI Key

SVTVZWSEIURGHA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(CC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N,N,P-triethylphosphonamidate typically involves the reaction of triethylphosphite with an appropriate amine under controlled conditions. One common method involves the use of ethyl bromoacetate as a mediator, which facilitates the formation of the phosphonamidate bond under mild conditions without the need for metal catalysts or oxidants .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl N,N,P-triethylphosphonamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonates.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonates, phosphines, and substituted phosphonamidates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl N,N,P-triethylphosphonamidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl N,N,P-triethylphosphonamidate involves its interaction with molecular targets through the phosphorus-nitrogen bond. This bond can participate in various biochemical reactions, influencing molecular pathways and cellular processes. The compound’s effects are mediated by its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Phosphonamidates and related organophosphorus compounds exhibit diverse properties based on substituent groups. Below is a comparative analysis of Ethyl N,N-diethyl-P-methylphosphonamidate with key analogues:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
Ethyl N,N-diethyl-P-methylphosphonamidate 2404-81-1 C₇H₁₈NO₂P 179.20 P-methyl, N,N-diethyl, O-ethyl Phosphonamidate, ester
Pinacolyl propylphosphonate 249934-12-1 C₉H₂₁O₃P 208.24 Propyl (O), pinacolyl (3,3-dimethylbutan-2-yl) (O) Phosphonate, ester
Ethyl methyl N,N-diisopropylphosphoramidate N/A ~C₉H₂₁NO₃P ~225.24 O-ethyl, O-methyl, N,N-diisopropyl Phosphoramidate, ester
Methyl S-2-N-ethyl-N-propylaminoethyl ethylphosphonothiolate 67-56-1-E1A3-EP C₉H₂₁NO₂PS 246.30 Ethylphosphonothiolate, S-linked aminoethyl, O-methyl Phosphonothiolate, thioester
Methyl N,N-bis(2-chloroethyl)phosphorodiamidate 57154-91-3 C₅H₁₂Cl₂N₂O₂P 249.09 N,N-bis(2-chloroethyl), O-methyl Phosphorodiamidate, alkyl chloride

Key Differences and Implications

Substituent Effects on Reactivity: Ethyl N,N-diethyl-P-methylphosphonamidate’s methyl group on phosphorus reduces steric hindrance compared to bulkier substituents (e.g., pinacolyl in Pinacolyl propylphosphonate), enhancing its suitability for nucleophilic substitution reactions . Phosphonothiolates (e.g., Methyl S-2-N-ethyl-N-propylaminoethyl ethylphosphonothiolate) exhibit higher electrophilicity at the phosphorus center due to the sulfur atom, making them reactive in biological systems or as nerve agent simulants .

Applications :

  • Phosphorodiamidates like Methyl N,N-bis(2-chloroethyl)phosphorodiamidate are precursors to alkylating agents used in chemotherapy, whereas phosphonamidates are more commonly employed in polymer synthesis (e.g., polyimides) .
  • Pinacolyl esters (e.g., Pinacolyl propylphosphonate) are studied for their resistance to hydrolysis, making them stable in environmental applications .

Synthetic Accessibility :

  • Ethyl N,N-diethyl-P-methylphosphonamidate can be synthesized via one-pot reactions of phosphoryl chlorides with amines, similar to tris-alkylamido phosphates described in . In contrast, phosphoramidocyanidates (e.g., Ethyl N,N-dipropylphosphoramidocyanidate) require specialized cyanide-containing reagents .

Research Findings and Data

Hydrogen Bonding and Crystallography

Phosphonamidates with N-alkyl substituents (e.g., N,N-diethyl) form stronger hydrogen-bonding networks compared to aryl-substituted analogues, as demonstrated in single-crystal X-ray studies . This property influences their melting points and solubility in polar solvents.

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